An In-depth Technical Guide on the Physicochemical Properties of 3-(3,4-Dichlorophenyl)-2-formamidopropanoic acid
An In-depth Technical Guide on the Physicochemical Properties of 3-(3,4-Dichlorophenyl)-2-formamidopropanoic acid
Introduction
In the landscape of contemporary drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics—such as solubility, lipophilicity, and ionization state—are foundational to a molecule's pharmacokinetic and pharmacodynamic behavior.[1][2][3] This guide provides a comprehensive technical overview of 3-(3,4-Dichlorophenyl)-2-formamidopropanoic acid, a compound of interest for researchers in medicinal chemistry and pharmacology. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information on structurally related compounds and outlines the established methodologies for its full physicochemical characterization. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively work with and evaluate this and similar chemical entities.
Molecular Identity and Structural Attributes
A precise understanding of a molecule's structure is the starting point for any physicochemical assessment. The structural features of 3-(3,4-Dichlorophenyl)-2-formamidopropanoic acid are detailed below.
| Identifier | Value | Source |
| IUPAC Name | 3-(3,4-Dichlorophenyl)-2-formamidopropanoic acid | - |
| Molecular Formula | C₁₀H₉Cl₂NO₃ | - |
| Molecular Weight | 278.09 g/mol | - |
| CAS Number | Not available | - |
| Chemical Structure | ![]() | - |
The structure reveals a propanoic acid backbone substituted with a 3,4-dichlorophenyl group at the 3-position and a formamido group at the 2-position. The presence of the carboxylic acid and the amide functionality suggests the molecule will exhibit both acidic and hydrogen-bonding properties, which will significantly influence its behavior in biological systems.
Predicted Physicochemical Properties
In the absence of direct experimental data for 3-(3,4-Dichlorophenyl)-2-formamidopropanoic acid, we can infer its properties from the closely related compound, 3-(3,4-Dichlorophenyl)propanoic acid. The addition of the 2-formamido group is expected to modulate these properties in predictable ways.
| Property | Value for 3-(3,4-Dichlorophenyl)propanoic acid | Predicted Impact of 2-Formamido Group | Predicted Value Range for Target Compound | Source |
| Melting Point (°C) | 97 | Increase due to H-bonding | > 100 | [4] |
| Boiling Point (°C) | 339 | Increase | > 340 | [4] |
| Aqueous Solubility | Low | Increase due to polar amide | Slightly increased | - |
| pKa (Carboxylic Acid) | ~4.6 | Slight decrease due to inductive effect | 4.0 - 4.5 | [5] |
| LogP | High | Decrease due to increased polarity | Lower than parent | - |
The introduction of the formamido group introduces a polar amide bond capable of acting as both a hydrogen bond donor and acceptor. This is anticipated to increase the melting and boiling points due to stronger intermolecular forces. Furthermore, the increased polarity should enhance aqueous solubility and lower the octanol-water partition coefficient (LogP), making the molecule less lipophilic than its parent compound. The electron-withdrawing nature of the formamido group is predicted to slightly increase the acidity of the carboxylic acid, resulting in a lower pKa.
Experimental Determination of Physicochemical Properties
To rigorously characterize 3-(3,4-Dichlorophenyl)-2-formamidopropanoic acid, a series of standardized experiments should be conducted. The following sections detail the protocols for determining the most critical physicochemical parameters.
Aqueous Solubility Determination
Aqueous solubility is a critical determinant of a drug's absorption and distribution.[6] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[7][8]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of solid 3-(3,4-Dichlorophenyl)-2-formamidopropanoic acid to a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6][8]
-
Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration. The use of a low-binding filter is crucial to prevent loss of the compound.[8]
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC/MS).[6][7]
-
Calibration: Construct a standard calibration curve with known concentrations of the compound to ensure accurate quantification.[8]
Caption: Workflow for Thermodynamic Solubility Determination.
Ionization Constant (pKa) Determination
The pKa value dictates the extent of a molecule's ionization at a given pH, which in turn affects its solubility, permeability, and target binding.[1][9] Potentiometric titration is a robust method for pKa determination.[10][11]
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: Dissolve a precise amount of 3-(3,4-Dichlorophenyl)-2-formamidopropanoic acid in a suitable solvent, often a co-solvent system (e.g., water-methanol) if aqueous solubility is low.[10]
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[10][11] For improved accuracy, perform multiple titrations.[10]
Caption: Workflow for pKa Determination via Potentiometric Titration.
Lipophilicity (LogP) Determination
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's relative affinity for a lipid versus an aqueous phase.[12] It is a key predictor of membrane permeability and overall ADME properties.[12][13]
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Phase Preparation: Prepare a two-phase system of n-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer). Pre-saturate the n-octanol with the aqueous phase and vice versa to ensure mutual miscibility at equilibrium.[14]
-
Partitioning: Dissolve a known amount of 3-(3,4-Dichlorophenyl)-2-formamidopropanoic acid in one of the phases. Combine the two phases in a separatory funnel or vial and shake vigorously for a set period to allow for partitioning.
-
Equilibration and Separation: Allow the mixture to stand undisturbed until the two phases have clearly separated.[14]
-
Sampling: Carefully collect aliquots from both the n-octanol and the aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC/MS.[14]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[12][15]
Caption: Workflow for LogP Determination using the Shake-Flask Method.
Stability Considerations
The chemical stability of a compound under various conditions (e.g., pH, temperature, light) is crucial for its development as a therapeutic agent. For 3-(3,4-Dichlorophenyl)-2-formamidopropanoic acid, the amide and carboxylic acid moieties are of particular interest. The amide bond could be susceptible to hydrolysis under strongly acidic or basic conditions, while the overall molecule may be sensitive to oxidative degradation. Formal stability studies in different buffers and at various temperatures are recommended to establish its shelf-life and degradation profile.
Conclusion
While direct experimental data for 3-(3,4-Dichlorophenyl)-2-formamidopropanoic acid is limited, this guide provides a robust framework for its physicochemical characterization. By leveraging data from structurally similar compounds and employing standardized experimental protocols, researchers can obtain the critical data necessary to evaluate its potential as a drug candidate. A thorough understanding of its solubility, pKa, and lipophilicity will be instrumental in guiding further studies in medicinal chemistry, pharmacology, and formulation science.
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